molecular formula C13H16O3 B569488 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate CAS No. 945853-23-6

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate

Cat. No.: B569488
CAS No.: 945853-23-6
M. Wt: 220.268
InChI Key: ZWFAIFHKNBFADF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.

    Acetylation: The final step involves the acetylation of the methoxylated intermediate using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetate ester to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxynaphthalen-1-yl acetate: Similar structure but with the methoxy group at a different position.

    1,2,3,4-Tetrahydro-7-ethoxynaphthalen-1-yl acetate: Similar structure but with an ethoxy group instead of a methoxy group.

    1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFAIFHKNBFADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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